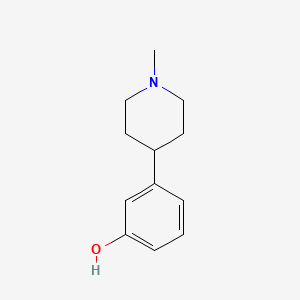

3-(1-Methylpiperidin-4-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylpiperidin-4-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-4,9-10,14H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWOEVLEDXAIDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1 Methylpiperidin 4 Yl Phenol and Analogues

Established Synthetic Routes to 3-(1-Methylpiperidin-4-yl)phenol

Classical Synthesis Approaches (e.g., McElvain and Clemens Method)

A well-established method for the synthesis of this compound was described by McElvain and Clemens. acs.org This classical approach has been a foundational technique for obtaining this and related compounds. The synthesis involves multiple steps, which are outlined below.

Another classical approach involves the hydrogenation of 3-hydroxybenzaldehyde (B18108) and piperidine (B6355638) over a palladium/carbon catalyst. The resulting product is then isolated and purified. prepchem.com

Stereo- and Regioselective Synthesis Considerations

The synthesis of substituted piperidines, such as this compound, often requires careful consideration of stereochemistry and regiochemistry to obtain the desired isomer. The development of stereoselective and regioselective synthetic methods is crucial for producing enantiomerically pure compounds, which can exhibit different biological activities. nih.gov

For instance, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved through the condensation of 1,3-diketones with arylhydrazines in aprotic solvents with strong dipole moments. organic-chemistry.org This highlights the importance of solvent choice in controlling the regioselectivity of a reaction. Further research has focused on developing one-pot syntheses of piperidin-4-ols with high diastereoselectivity through a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. scispace.com

Novel and Sustainable Synthetic Approaches for Methylpiperidinyl Phenols

In recent years, there has been a growing emphasis on developing more efficient, cost-effective, and environmentally friendly synthetic methods.

One-Pot Transformations (e.g., Mannich Reactions with Infrared Irradiation)

A significant advancement in the synthesis of methylpiperidinyl phenols is the use of one-pot Mannich reactions under infrared irradiation and solvent-free conditions. arkat-usa.orgresearchgate.net This method offers several advantages over conventional techniques, including significantly shorter reaction times, high yields, and the elimination of toxic organic solvents, making it an environmentally friendly alternative. arkat-usa.orgnih.gov

The Mannich reaction is a powerful tool for carbon-carbon bond formation and is fundamental in the synthesis of β-amino ketones and esters, which are versatile building blocks for many biologically important nitrogen-containing compounds. arkat-usa.orgnih.gov The use of infrared irradiation as a non-conventional energy source has proven effective in accelerating these reactions. researchgate.netnih.gov

Synthesis of Key Derivatives and Analogues of this compound

The core structure of this compound has been modified to create a wide range of derivatives and analogues with diverse biological activities. These modifications often involve substitutions on the piperidine ring or the phenol (B47542) group.

For example, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been synthesized to study their opioid receptor properties. acs.org The synthesis of various piperidin-1-yl derivatives has been explored due to their potential as central nervous system agents. researchgate.net Additionally, novel 1,3,4-oxadiazole (B1194373) derivatives incorporating piperazine (B1678402) and phenoxypropanol functionalities have been synthesized, demonstrating the versatility of the core structure in creating new chemical entities. nih.gov

The synthesis of these derivatives often involves multi-step reaction sequences, including reactions like N-alkylation, cyclization, and coupling reactions. nih.govnih.gov For instance, a series of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives were synthesized to investigate their potential anticancer effects. researchgate.net

Below is a table summarizing some of the key derivatives and their synthetic approaches:

| Derivative Name | Synthetic Approach | Reference |

| N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines | Multi-step synthesis from appropriate precursors | acs.org |

| (Substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives | Variation in the functional group at the N-terminal of the piperidine | researchgate.net |

| 3-(5-((4-Arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol derivatives | Alkylation of 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol with piperazine aryl derivatives | nih.gov |

| 1-Methylpiperidin-4-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate | Stereoselective synthesis via a chiral intermediate | nih.gov |

| 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one | Synthesized from 3-methyl-2,6-diphenylpiperidin-4-one | researchgate.net |

N-Substituted Piperidine Phenols

The synthesis of N-substituted piperidine phenols often involves the modification of a pre-existing piperidine ring. A common strategy is the N-alkylation or N-arylation of a piperidine derivative that already contains the phenol moiety. For instance, N-(ω-phenylalkyl)-substituted 4-(4-hydroxyphenyl)piperidines have been synthesized by transferring a hydroxy substituent from the omega-phenyl group to the phenyl group on the 4-position of the piperidine ring. researchgate.netacs.orgnih.govresearchgate.net This approach allows for the systematic variation of the N-substituent to explore its impact on the properties of the final compound.

A general synthetic route involves the reaction of a piperidine precursor with an appropriate alkyl or aryl halide. The phenolic hydroxyl group may require protection during this step to prevent side reactions, followed by a deprotection step to yield the final product.

Table 1: Synthesis of N-Substituted Piperidine Phenols

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 4-(4-Hydroxyphenyl)piperidine | ω-Phenylalkyl halide | N-(ω-Phenylalkyl)-4-(4-hydroxyphenyl)piperidine | researchgate.netacs.org |

| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | N-Alkylating/Arylating Agent | N-Substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | acs.org |

Spirocyclic Piperidine-Phenol Hybrid Scaffolds (e.g., Spiro[chromane-2,4′-piperidine]-4(3H)-one)

Spiro[chromane-2,4′-piperidine]-4(3H)-one and its derivatives represent a class of complex molecules where a piperidine ring and a chromane (B1220400) ring system share a single carbon atom. nih.govresearchgate.net These spiro compounds are often synthesized through condensation and cyclization reactions. researchgate.net

A key synthetic method is the Kabbe condensation, which can be used to create the initial spirochromanone structure by reacting a hydroxyacetophenone with a cyclic ketoamide. researchgate.net Another approach involves the acid-catalyzed condensation of styryldihydropyrimidines with resorcinols, which can lead to the formation of spiro[chromane-2,4′-pyrimidine]-2′(3′H)-ones as diastereomeric mixtures. mdpi.com The stereoselectivity of this reaction can often be controlled by the choice of acid catalyst and solvent, allowing for the isolation of diastereomerically pure products. mdpi.com

The synthesis of these scaffolds is of significant interest due to their presence in various biologically active compounds. nih.govresearchgate.net

Table 2: Synthesis of Spirocyclic Piperidine-Phenol Hybrids

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Hydroxyacetophenone | Cyclic ketoamide | Kabbe Condensation | Spirochromanone | researchgate.net |

| 6-Styryl-4-aryldihydropyrimidin-2-one | Resorcinol | p-TsOH (acid catalysis) | Spiro[chromane-2,4′-pyrimidine]-2′(3′H)-one | mdpi.com |

Biphenyl (B1667301) and Other Fused-Ring Systems Incorporating 1-Methylpiperidin-4-yl Moieties

The synthesis of biphenyl systems containing a 1-methylpiperidin-4-yl moiety often utilizes cross-coupling reactions to form the carbon-carbon bond between the two aromatic rings. The Suzuki coupling reaction is a powerful tool for this purpose, typically involving the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst.

For example, a piperidine-substituted aryl halide can be coupled with a phenol-containing boronic acid (or vice versa) to construct the biphenyl-phenol-piperidine scaffold. The synthesis of a piperidin-4-one based fluorescent chemosensor for Cd2+ ions involved the creation of a biphenyl substituted piperidin-4-one. nih.gov Structure-activity relationship (SAR) studies on phenyl piperidine derivatives have shown that adding a second ring system adjacent to the aryl piperidine is crucial for certain biological activities. nih.gov

The synthesis of these fused-ring systems allows for the creation of rigid structures that can be tailored for specific applications.

Phenol-Containing Schiff Base Derivatives with Piperidine Nuclei

Schiff bases are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. Phenol-containing Schiff base derivatives with piperidine nuclei are synthesized by reacting a phenolic aldehyde or ketone with an amino-piperidine derivative. nih.govfrontiersin.org

For instance, (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol was synthesized from the corresponding phenolic aldehyde and aminopyridine. frontiersin.org In some cases, the piperidine itself can be used as a catalyst in the synthesis of Schiff bases from other amines and aldehydes. jptcp.com The reaction is often carried out in a suitable solvent like ethanol (B145695) or methanol (B129727), sometimes under reflux or using microwave irradiation to accelerate the process. nih.gov These compounds are valuable intermediates in the synthesis of N-containing heterocyclic substances. nih.gov

A newly synthesized Schiff base, E-1-(((1-benzylpiperidin-4-yl)imino)methyl)naphthalene-2-ol, has been reported for its fluorescence response. researchgate.net

Table 3: Synthesis of Phenol-Containing Schiff Base Derivatives with Piperidine Nuclei

| Aldehyde/Ketone Component | Amine Component | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Phenolic aldehyde | Amino-piperidine derivative | Condensation (e.g., in ethanol) | Phenol-piperidine Schiff base | frontiersin.org |

| Various benzaldehydes | 3-Amino-1,2,4-triazole-5-thiol | Piperidine (catalyst) | Triazole-based Schiff base | jptcp.com |

| Naphthalen-2-ol derivative | (1-Benzylpiperidin-4-yl)amine | Condensation | Naphthalene-piperidine Schiff base | researchgate.net |

3-Methylpiperidinyl Carbodithioates as Building Blocks

Carbodithioates, which are salts or esters of carbodithioic acid, can serve as versatile building blocks in organic synthesis. The synthesis of piperidine-based carbodithioates involves the reaction of a piperidine derivative with carbon disulfide (CS2) in the presence of a base.

For example, pyridinylpiperazine can react with CS2 and an appropriate electrophile, such as 2-chloro-N-arylacetamides or 4-(chloromethyl)-N-arylbenzamides, to produce the corresponding piperazine-1-carbodithioate derivatives. nih.gov These reactions are typically carried out in a solvent like methanol under reflux. nih.gov

While the direct synthesis of this compound using this method is not explicitly detailed in the provided context, 3-methylpiperidine (B147322) itself can be synthesized via catalytic cyclization of 2-methyl-1,5-diaminopentane. google.com This 3-methylpiperidine could then potentially be used as a precursor to form carbodithioate building blocks for further elaboration into phenolic compounds.

Spectroscopic and Advanced Structural Characterization of 3 1 Methylpiperidin 4 Yl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, signal multiplicities, and correlation experiments, a complete structural assignment of 3-(1-Methylpiperidin-4-yl)phenol can be achieved. mdpi.com

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the phenol (B47542) ring and the aliphatic protons of the N-methylpiperidine moiety.

Aromatic Region (δ 6.5-7.2 ppm): The phenol ring exhibits a characteristic splitting pattern for a 1,3-disubstituted benzene (B151609). One would expect to see a triplet for the proton at C5 (between the two substituents), and doublets or doublet of doublets for the protons at C2, C4, and C6. The specific chemical shifts are influenced by the electron-donating hydroxyl group and the alkyl substituent.

Piperidine (B6355638) Ring Protons (δ 1.5-3.5 ppm): The protons on the piperidine ring display complex multiplets due to diastereotopicity and spin-spin coupling. The methine proton at C4, attached to the phenol ring, would likely appear as a multiplet around δ 2.5-3.0 ppm. The axial and equatorial protons on the methylene (B1212753) carbons (C2, C3, C5, C6) would resonate at different frequencies, resulting in overlapping signals.

N-Methyl Protons (δ ~2.3 ppm): The three protons of the methyl group attached to the piperidine nitrogen typically appear as a sharp singlet, a characteristic signal for an N-CH₃ group. chemicalbook.com

Phenolic Proton (Variable): The hydroxyl proton (OH) signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature, but can typically be found in the δ 4.5-8.0 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Phenolic OH | Variable (e.g., 4.5-8.0) | Broad Singlet |

| Aromatic CH | 6.5 - 7.2 | Multiplets |

| Piperidine CH (C4) | 2.5 - 3.0 | Multiplet |

| Piperidine CH₂ (C2, C6) | 2.0 - 3.2 | Multiplets |

| Piperidine CH₂ (C3, C5) | 1.6 - 2.0 | Multiplets |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct signals are expected (six for the aromatic ring and four for the substituted piperidine).

Aromatic Carbons (δ 110-160 ppm): The carbon atom bearing the hydroxyl group (C1) is the most deshielded of the aromatic carbons, appearing around δ 155-158 ppm. The carbon attached to the piperidine ring (C3) would also be downfield. The other aromatic carbons (C2, C4, C5, C6) would appear in the typical range of δ 110-130 ppm.

Piperidine Ring Carbons (δ 25-60 ppm): The carbons of the piperidine ring resonate in the aliphatic region. The carbons adjacent to the nitrogen (C2, C6) would be found around δ 55-60 ppm. The C4 carbon, attached to the phenyl ring, would appear near δ 40 ppm, while the C3 and C5 carbons would be the most upfield, around δ 30-35 ppm.

N-Methyl Carbon (δ ~46 ppm): The carbon of the N-methyl group would give a characteristic signal around δ 46 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

|---|---|

| Aromatic C-OH (C1) | 155 - 158 |

| Aromatic C-H | 112 - 130 |

| Aromatic C-C (C3) | 140 - 145 |

| Piperidine C-N (C2, C6) | 55 - 60 |

| Piperidine C-H (C4) | ~ 40 |

| Piperidine C-C (C3, C5) | 30 - 35 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula is C₁₂H₁₇NO, giving a monoisotopic mass of approximately 191.13 Da.

In an MS experiment, the molecule is ionized to produce a molecular ion ([M]⁺•). For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 191. docbrown.info This molecular ion can then undergo fragmentation, breaking into smaller, characteristic pieces. Key fragmentation pathways for phenols and piperidine derivatives often involve: youtube.commdpi.com

Alpha-Cleavage: The bond adjacent to the nitrogen atom is a common point of cleavage in piperidine derivatives. This could lead to the loss of a methyl radical (•CH₃) or other fragments from the ring.

Piperidine Ring Fragmentation: A major fragment often observed for 1-methyl-4-substituted piperidines involves the formation of a stabilized ion at m/z 98 or 97, corresponding to the N-methylpiperidine fragment after cleavage from the phenol ring.

Phenol Fragmentation: Phenols typically show a strong molecular ion peak. youtube.com A characteristic fragmentation is the loss of carbon monoxide (CO), which for phenol itself leads to a fragment at m/z 66 after rearrangement. docbrown.info

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 191 | [C₁₂H₁₇NO]⁺• (Molecular Ion) |

| 176 | [M - CH₃]⁺ (Loss of methyl group) |

| 98 | [C₆H₁₂N]⁺ (N-methylpiperidine fragment ion) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic system of the molecule, respectively.

Infrared (IR) Spectroscopy: The IR spectrum confirms the presence of the key functional groups. A prominent, broad absorption band between 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to hydrogen bonding. researchgate.net Aliphatic C-H stretching from the piperidine and methyl groups appears just below 3000 cm⁻¹, while aromatic C-H stretching is seen just above 3000 cm⁻¹. Other key absorptions include aromatic C=C stretching around 1500-1600 cm⁻¹ and a strong C-O stretching band for the phenol around 1230 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The phenol ring acts as a chromophore, absorbing light in the UV region due to π → π* electronic transitions. libretexts.org In a neutral solvent, phenols typically exhibit two main absorption bands. For this compound, one would expect a strong absorption maximum (λ_max) around 210-220 nm and a weaker, secondary band around 270-280 nm. nih.gov The exact position and intensity of these bands can be influenced by the solvent and the substitution on the ring. psu.edu

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions in the solid state. If a suitable crystal of this compound can be grown, this technique would unambiguously determine:

Bond Lengths and Angles: Precise measurements for all covalent bonds and the angles between them.

Conformation: The three-dimensional shape of the molecule. It would confirm the conformation of the piperidine ring, which is expected to adopt a chair-like geometry. researchgate.net It would also establish the relative orientation of the phenol substituent (i.e., whether it is in an axial or equatorial position). mdpi.com

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, detailing important non-covalent interactions. A key feature would be the presence of intermolecular hydrogen bonds, where the phenolic hydroxyl group of one molecule acts as a hydrogen bond donor to the nitrogen atom or hydroxyl oxygen of a neighboring molecule, forming chains or more complex networks. researchgate.netresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) in a purified sample. The experimental results are compared against the theoretical values calculated from the molecular formula, C₁₂H₁₇NO. This comparison serves as a crucial check of sample purity and confirms that the empirical formula matches the proposed structure. For a pure sample, the experimentally determined percentages should agree with the calculated values to within ±0.4%.

Table 4: Theoretical Elemental Composition of this compound (C₁₂H₁₇NO)

| Element | Symbol | Atomic Weight | Molar Mass Contribution | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 144.132 | 75.35% |

| Hydrogen | H | 1.008 | 17.136 | 8.96% |

| Nitrogen | N | 14.007 | 14.007 | 7.32% |

| Oxygen | O | 15.999 | 15.999 | 8.36% |

| Total | | | 191.274 | 100.00% |

Computational Chemistry and Molecular Modeling of 3 1 Methylpiperidin 4 Yl Phenol

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations offer a detailed view of the electronic distribution and geometric parameters of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 3-(1-Methylpiperidin-4-yl)phenol, DFT calculations, particularly using functionals like B3LYP with a suitable basis set (e.g., 6-311G++(2d,2p)), can be employed to optimize the molecular geometry and calculate various electronic properties. explorationpub.com This approach helps in determining parameters such as bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.

Furthermore, DFT is used to calculate electronic descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. These calculations are fundamental for understanding the molecule's potential to participate in chemical reactions, including those relevant to biological activity. For phenolic compounds, DFT has been used to predict properties like bond dissociation enthalpy (BDE), which is crucial for assessing antioxidant potential. explorationpub.com

The structure of this compound features a flexible piperidine (B6355638) ring connected to a rigid phenol (B47542) group. The piperidine ring can exist in multiple conformations, primarily chair and boat forms, with the chair conformation generally being more stable. The orientation of the methyl group on the nitrogen atom (axial vs. equatorial) and the substitution pattern on the piperidine ring are critical.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for predicting how a ligand, such as this compound, might interact with a biological macromolecule.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction, often expressed as a docking score or binding energy. This technique is widely used to screen virtual libraries of compounds against specific protein targets.

Hsp90 (Heat Shock Protein 90): Hsp90 is a chaperone protein and a significant target in cancer therapy. nih.govmdpi.com Docking studies of potential inhibitors into the ATP-binding site in the N-terminal domain of Hsp90 have identified key interactions. nih.govnih.gov For similar compounds, hydrogen bonds with residues like Asp93 and hydrophobic interactions with Ala55 and Phe138 have been shown to be important for binding. nih.gov A docking study of this compound would assess its potential to form these critical interactions and inhibit Hsp90 function.

Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system and a target for drugs treating Alzheimer's disease. nih.govunl.edu The active site of AChE contains a narrow gorge with a catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) at the entrance. nih.govresearchgate.net Docking studies on analogues, such as [3-(1-methylpiperidin-2-yl)phenyl] N,N-diethylcarbamate, have shown interactions with key AChE residues including Tyr123, Tyr336, Tyr340, Phe337, and Trp285. nih.gov The piperidine and phenyl moieties are common scaffolds in AChE inhibitors, suggesting that this compound could potentially fit within this binding pocket. isfcppharmaspire.com

ACE (Angiotensin-Converting Enzyme): ACE is a central component of the renin-angiotensin system and a primary target for antihypertensive drugs. nih.gov Docking simulations are used to predict the binding affinity of potential inhibitors within the ACE active site. mdpi.comresearchgate.net The process is often validated by redocking a known co-crystallized ligand, like enalaprilat, to ensure the docking protocol can accurately reproduce the experimental binding mode. nih.gov A study of this compound would involve docking it into the ACE binding cavity and analyzing its interactions with key residues and the essential zinc ion.

CGRP (Calcitonin Gene-Related Peptide) Receptor: The CGRP receptor, a target for migraine treatments, is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). nih.gov Molecular dynamics simulations have been used to study the binding of both peptide agonists and small-molecule antagonists to this receptor. nih.gov Docking this compound into the CGRP receptor structure would help predict its potential as an antagonist, identifying key interactions within the transmembrane domain or with the extracellular domain. nih.govnih.gov

Following docking, a detailed analysis of the binding site reveals the specific molecular recognition events. This involves identifying the types of interactions between the ligand and the protein's amino acid residues.

For this compound, the phenolic hydroxyl group can act as a hydrogen bond donor and acceptor. The aromatic ring can form π-π stacking or hydrophobic interactions with aromatic residues like tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe) in the binding pocket. The nitrogen atom in the piperidine ring, being basic, can form a salt bridge with acidic residues like aspartic acid (Asp) or glutamic acid (Glu).

Table 1: Potential Interacting Residues in Target Proteins

| Target Protein | Key Amino Acid Residues in Binding Site | Type of Interaction | Source |

|---|---|---|---|

| Hsp90 | Asp93, Ala55, Phe138 | Hydrogen Bonding, Hydrophobic | nih.gov |

| AChE | Trp84, Tyr121, Tyr123, Trp285, Tyr336, Phe337, Tyr340 | π-π Stacking, Hydrogen Bonding, Hydrophobic | nih.govnih.gov |

| ACE | His353, Ala354, His513, Zn2+ | Metal Coordination, Hydrogen Bonding | nih.govmdpi.com |

| CGRP Receptor | W72, W84 (RAMP1) | Hydrophobic, Hydrogen Bonding | nih.gov |

Molecular dynamics (MD) simulations can further refine the docked complex, providing insights into the stability of the ligand-protein interaction over time and the flexibility of the binding site. nih.govnih.gov

Prediction of Molecular Descriptors for Research Applications

Molecular descriptors are numerical values that encode chemical information and are used to predict the properties and activities of a compound. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models rely heavily on these descriptors.

For this compound, various descriptors can be calculated to predict its suitability for research, particularly in drug discovery. These include:

Physicochemical Properties: Molecular Weight (MW), LogP (octanol-water partition coefficient), Topological Polar Surface Area (TPSA), and the number of hydrogen bond donors and acceptors. These are crucial for predicting a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Topological and Geometrical Descriptors: These describe the size, shape, and branching of the molecule.

Electronic Descriptors: As derived from quantum chemical calculations, these include dipole moment, polarizability, and HOMO/LUMO energies.

These descriptors are often used to assess "drug-likeness," for example, by checking compliance with frameworks like Lipinski's Rule of Five.

Table 2: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C12H17NO | - |

| Molecular Weight | 191.27 g/mol | Influences absorption and distribution |

| LogP | ~2.0-2.5 | Indicates lipophilicity and membrane permeability |

| Topological Polar Surface Area (TPSA) | ~32.3 Ų | Relates to transport properties and BBB penetration |

| Hydrogen Bond Donors | 1 | Influences binding and solubility |

| Hydrogen Bond Acceptors | 2 | Influences binding and solubility |

| Rotatable Bonds | 1 | Indicates molecular flexibility |

Pharmacological and Biological Evaluation of 3 1 Methylpiperidin 4 Yl Phenol and Analogues

In Vitro and In Vivo Biological Activity Profiling

The biological evaluation of 3-(1-Methylpiperidin-4-yl)phenol and its analogues has uncovered a range of modulatory effects on key physiological and pathological pathways. These investigations have spanned from enzyme inhibition to receptor modulation and have also explored their potential as anti-proliferative, anti-microbial, antioxidant, and neuroprotective agents.

Modulatory Effects on Enzyme Systems

While direct inhibitory data for this compound on many enzyme systems remains to be fully elucidated in publicly available literature, the broader class of 4-phenylpiperidine (B165713) and related phenolic compounds has been investigated for effects on several key enzymes.

Monoamine Oxidase B (MAO-B): Analogues of this compound, specifically pyridazinobenzylpiperidine derivatives, have been synthesized and evaluated as inhibitors of monoamine oxidases. In one study, certain derivatives displayed potent and selective inhibition of MAO-B. For instance, compound S5, a pyridazinobenzylpiperidine derivative, exhibited an IC50 value of 0.203 μM for MAO-B and a Ki value of 0.155 ± 0.050 μM, acting as a competitive inhibitor. Another compound, S16, showed an IC50 of 0.979 μM and a Ki of 0.721 ± 0.074 μM for MAO-B. ahajournals.org These findings suggest that the piperidine (B6355638) moiety, a core component of this compound, can be incorporated into scaffolds that effectively target MAO-B.

Acetylcholinesterase (AChE): The 4-phenylpiperidine scaffold is a key component of several known acetylcholinesterase inhibitors. While specific data for this compound is limited, a computational study identified a structurally related compound, [3-(1-methylpiperidin-2-yl)phenyl] N,N-diethylcarbamate, as a potential AChE inhibitor. This analogue of the known AChE inhibitor rivastigmine (B141) was shown in silico to interact with key residues in the active site of the enzyme, including Tyr123, Tyr336, and Trp285.

Carbonic Anhydrase (CA), Angiotensin-Converting Enzyme (ACE), Janus Kinase (JAK), and Farnesyltransferase: Research into the inhibitory effects of phenolic compounds on carbonic anhydrases and angiotensin-converting enzyme is extensive. Phenols are known to interact with the active site of these enzymes, and their inhibitory activity is often influenced by the number and position of hydroxyl groups on the benzene (B151609) ring. acs.orgwikipedia.org However, specific inhibitory data for this compound against these enzymes, as well as against Janus kinase and farnesyltransferase, is not well-documented in the current literature. The 4-phenylpiperidine scaffold is present in some Janus kinase inhibitors, but direct activity of the specific compound is not established.

Receptor Ligand Binding and Modulation

The interaction of this compound and its analogues with G-protein coupled receptors, particularly opioid receptors, has been a significant area of investigation.

Opioid Receptors: this compound, also referred to as compound 7a in some studies, and its derivatives have been extensively studied for their opioid receptor binding and functional activity. Research has shown that this class of compounds can act as antagonists at mu (μ), delta (δ), and kappa (κ) opioid receptors.

In a key study, this compound (7a) was found to be an opioid receptor antagonist. Its N-phenylpropyl analogue (7b) also demonstrated antagonist properties. The study highlighted the importance of the substitution pattern on the piperidine ring for determining the functional activity of these compounds. For instance, the presence of both 3- and 4-methyl groups on the piperidine ring, as seen in N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, consistently confers pure antagonist activity. acs.org Removal of these methyl groups, as in the case of this compound, still results in antagonist activity, although potency can be affected. acs.org

Further studies have shown that while many N-substituted analogues of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine are pure opioid receptor antagonists, minor structural modifications can introduce agonist activity. acs.org The N-substituent plays a crucial role in modulating the potency and selectivity of these compounds at the different opioid receptor subtypes. acs.org

| Compound | μ-Opioid Receptor (Ke, nM) | δ-Opioid Receptor (Ke, nM) | κ-Opioid Receptor (Ke, nM) | Functional Activity |

| This compound (7a) | IA | IA | IA | Antagonist |

| N-Phenylpropyl analogue (7b) | 8.47 | 34.3 | 36.8 | Antagonist |

| N-Methyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (2a) | 10.2 | 162 | 2.58 | Antagonist |

| N-Phenylpropyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (2b) | 0.08 | 0.81 | 0.16 | Antagonist |

IA: Inactive as an agonist at concentrations up to 10 μM. Ke values represent the antagonist equilibrium dissociation constant.

Anti-Proliferative and Anti-Microbial Research

The 4-phenylpiperidine core structure has been explored for its potential in developing anti-cancer and anti-infective agents.

Anti-Proliferative Activity: While direct studies on the anti-proliferative effects of this compound are limited, the broader class of 4-phenylpiperidine derivatives has been investigated. For example, certain hydantoin (B18101) and purine (B94841) derivatives containing a 4-acetylphenylpiperazinylalkyl moiety have shown anticancer activity against various cancer cell lines.

Anti-Mycobacterial Activity: The piperidine scaffold is of interest in the development of new anti-mycobacterial agents. A study on piperidine-4-carboxamides, which are structurally related to 4-phenylpiperidines, identified compounds with potent activity against Mycobacterium abscessus. One lead compound, MMV688844 (844), and its analogue, 844-TFM, demonstrated significant bactericidal properties by targeting DNA gyrase. wustl.edu This suggests that the piperidine ring system can be a valuable component in the design of novel anti-mycobacterial drugs.

| Compound | M. abscessus MIC (μM) |

| MMV688844 (844) | 12.5 |

| 844-TFM | 1.5 |

Antioxidant and Neuroprotective Research

The phenolic moiety and the 4-phenylpiperidine core suggest potential for antioxidant and neuroprotective activities.

Antioxidant Research: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. A review of piperidine-containing compounds indicated that derivatives with a hydroxyl group on the piperidine ring can exhibit significant antioxidant capacity. However, 4-phenyl substituted piperidine derivatives were reported to have poor antioxidant activity in one study, suggesting that this particular substitution may not be favorable for this activity. scispace.com

Neuroprotective Research: The 4-phenylpiperidine scaffold is present in compounds with demonstrated neuroprotective effects. One such compound, 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), a potent σ1-receptor ligand, has been shown to provide neuroprotection in experimental models of stroke. ahajournals.orgnih.govnih.govjohnshopkins.edu The mechanism of this neuroprotection is linked to the attenuation of neuronal nitric oxide synthase (nNOS) activity and the reduction of ischemia-evoked nitric oxide production. ahajournals.orgnih.govjohnshopkins.edu These findings highlight the potential of the 4-phenylpiperidine core structure in the development of agents to protect against neuronal damage.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound derivatives is significantly influenced by their structural features. SAR studies have been crucial in elucidating the determinants of potency and selectivity for this class of compounds, particularly in the context of their interaction with opioid receptors.

Elucidating Structural Determinants for Potency and Selectivity

Opioid Receptor Antagonists: For the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid antagonists, the presence of both the 3- and 4-methyl groups on the piperidine ring is a key determinant of their pure antagonist profile. acs.org Removal of one or both of these methyl groups, as in this compound, still yields compounds with antagonist activity, but generally with reduced potency compared to their dimethylated counterparts. acs.org

The nature of the substituent on the piperidine nitrogen is a critical factor for both potency and selectivity. For instance, replacing the N-methyl group with an N-phenylpropyl group in the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series leads to a significant increase in antagonist potency at all three opioid receptors (μ, δ, and κ). acs.org This trend is also observed in the series lacking the 3- and 4-methyl groups, where the N-phenylpropyl analogue (7b) is a more potent antagonist than the N-methyl compound (7a). acs.org

Furthermore, the stereochemistry of the piperidine ring plays a role. In the trans-3,4-dimethyl series, the (3R,4R)-isomer is a more potent antagonist than the (3S,4S)-isomer. acs.org The equatorial orientation of the 4-(3-hydroxyphenyl) group is believed to be crucial for the pure antagonist activity of this class of compounds. acs.org

Anti-Mycobacterial Agents: In the piperidine-4-carboxamide series, SAR studies on the anti-mycobacterial agent 844 revealed that substitution on the phenyl moiety significantly impacts activity. The introduction of a trifluoromethyl group at the 4-position of the phenyl ring (compound 844-TFM) resulted in a nearly 10-fold increase in potency against M. abscessus. wustl.edu In contrast, moving this group to the 3-position led to reduced activity. wustl.edu This highlights the importance of the substitution pattern on the aromatic ring for optimizing the anti-mycobacterial efficacy of this scaffold.

Impact of Substituent Modifications on Biological Response

The biological response of this compound and its analogues is significantly influenced by modifications to its chemical structure. The core structure, a 4-(3-hydroxyphenyl)piperidine (B9838), is a recognized pharmacophore for opioid receptor activity. Research into a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has provided valuable insights into the structure-activity relationships (SAR) of this class of compounds.

Key findings from these studies indicate that the introduction of a methyl group on the piperidine ring and various substitutions on the nitrogen atom can modulate the affinity and efficacy of these compounds at opioid receptors. For instance, many derivatives within this class have been identified as potent antagonists at both mu (µ) and kappa (κ) opioid receptors. Notably, none of the studied derivatives in this specific series displayed significant opioid agonist activity, highlighting the role of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold as a pure opioid antagonist pharmacophore.

The nature of the substituent on the piperidine nitrogen plays a crucial role in determining the antagonist potency. The exploration of various N-substituents has led to the discovery of an important lipophilic binding site distal to the nitrogen for both µ and κ receptors. This suggests that the size and lipophilicity of the N-substituent are critical parameters for optimizing the interaction with the opioid receptors.

While direct SAR studies on this compound are not extensively available in the public domain, the data from its analogues, such as the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, provide a strong foundation for predicting how modifications would impact its biological activity. It is plausible that alterations to the N-methyl group or the introduction of substituents on the piperidine or phenyl rings would significantly alter its pharmacological profile.

Table 1: Impact of Substituent Modifications on Biological Response of 4-(3-hydroxyphenyl)piperidine Analogues

| Base Scaffold | Substituent Modification | Observed Biological Response | Reference |

| trans-4-(3-hydroxyphenyl)piperidine | N-substitution and 3,4-dimethylation | Pure opioid antagonists with varying potency at µ and κ receptors. |

This table is generated based on available data for analogues and is intended to be illustrative.

Stereochemical Influences on Activity Profiles

Stereochemistry plays a pivotal role in the biological activity of many pharmaceuticals, and compounds related to this compound are no exception. The presence of chiral centers in the piperidine ring can lead to the existence of different stereoisomers, each potentially having a unique pharmacological profile.

In the context of opioid receptor ligands, the stereochemistry of the 4-phenylpiperidine core is a critical determinant of activity. For instance, in a series of racemic N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the resolution of two derivatives into their individual enantiomers revealed a limited but observable stereochemical effect on their opioid receptor selectivities. This suggests that while both enantiomers may possess the desired antagonist properties, one may exhibit a more favorable selectivity profile.

The conformation of the piperidine ring and the orientation of the phenyl group are also crucial for receptor interaction. The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure is established as a pure opioid antagonist pharmacophore, and its stereochemical integrity is vital for this activity. Any alteration in the stereochemistry could potentially introduce agonist activity or alter the antagonist potency.

Table 2: Stereochemical Influences on Activity Profiles of Piperidine Analogues

| Compound Class | Stereochemical Feature | Impact on Biological Activity | Reference |

| cis-3-alkyl-2,6-diarylpiperidin-4-one derivatives | Specific stereoisomers (e.g., 2S,3R,4S,6R) | Varied antibacterial, antifungal, and anthelmintic activities. | nih.gov |

| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Enantiomers | Limited stereochemical effect on opioid receptor selectivities. |

This table is generated based on available data for analogues and is intended to be illustrative.

Biotransformation and Metabolic Pathway Analysis of this compound

The biotransformation of xenobiotics, including pharmaceutical compounds like this compound, is a critical process that determines their therapeutic efficacy and duration of action. This process is broadly divided into Phase I and Phase II metabolic reactions, which primarily occur in the liver nih.gov.

Identification of Phase I Metabolic Pathways

Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, making the compound more polar and susceptible to Phase II reactions nih.govwikipedia.org. For this compound, several Phase I metabolic pathways can be anticipated based on its chemical structure.

The primary enzyme system responsible for Phase I metabolism is the cytochrome P450 (CYP450) superfamily located in the endoplasmic reticulum of hepatocytes nih.gov. Potential Phase I metabolic reactions for this compound include:

Hydroxylation: The aromatic phenyl ring is a likely site for hydroxylation, leading to the formation of catechol or hydroquinone (B1673460) derivatives. The piperidine ring can also undergo hydroxylation at various positions.

N-Dealkylation: The N-methyl group of the piperidine ring is susceptible to enzymatic removal, a common metabolic pathway for many N-alkylated compounds. This would result in the formation of the corresponding secondary amine, 3-(piperidin-4-yl)phenol.

Carbonylation and Carboxylation: Further oxidation of hydroxylated metabolites can lead to the formation of carbonyl and carboxyl groups, further increasing the polarity of the molecule.

Dehydrogenation: The piperidine ring could undergo dehydrogenation to form a more unsaturated ring system.

Amide Hydrolysis: While not directly applicable to the parent compound, if any amide-containing analogues were considered, amide hydrolysis would be a potential metabolic pathway.

O-Demethylation: This pathway would be relevant for methoxy-substituted analogues of the parent compound.

While specific metabolites of this compound have not been explicitly identified in the reviewed literature, the general metabolic pathways of phenolic compounds and N-methylpiperidine-containing structures strongly suggest the occurrence of these reactions researchgate.net.

Elucidation of Phase II Conjugation Pathways

Following Phase I metabolism, or in some cases directly, the parent compound and its metabolites can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules to the functional groups of the substrate, rendering them more water-soluble and facilitating their excretion from the body nih.govreactome.org.

For this compound, the presence of a phenolic hydroxyl group makes it a prime candidate for several conjugation pathways:

Glucuronidation: This is the most common Phase II reaction, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the phenolic hydroxyl group, forming a glucuronide conjugate nih.govnih.gov. This is a major metabolic pathway for many phenolic drugs.

Sulfation: The phenolic group can also be conjugated with a sulfonate group, a reaction catalyzed by sulfotransferases (SULTs) nih.govnih.gov.

Glutathione Conjugation: While less common for phenols, reactive intermediates formed during Phase I metabolism can be detoxified by conjugation with glutathione.

N-Acetylglucosamine Conjugation: This is another potential, though less common, conjugation pathway.

The regioselectivity of sulfation and glucuronidation of phenolic compounds with multiple hydroxyl groups is an important area of study, as it can influence the biological activity and clearance of the metabolites nih.gov.

In Vitro Metabolic Stability Assessment

The metabolic stability of a drug candidate is a critical parameter assessed during drug discovery and development. It provides an indication of how susceptible a compound is to metabolism, which in turn influences its in vivo half-life and oral bioavailability. In vitro metabolic stability is typically evaluated by incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time nuvisan.combioivt.comspringernature.com.

Liver microsomes are a rich source of Phase I enzymes, particularly CYP450s, while hepatocytes contain both Phase I and Phase II enzymes, providing a more complete picture of metabolic clearance nuvisan.combioivt.comspringernature.com. The standard procedure for a metabolic stability assay involves:

Incubation of the test compound at a specific concentration with liver microsomes or hepatocytes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors (e.g., NADPH for CYP450-mediated reactions) bioivt.comresearchgate.net.

Sampling at different time points and quenching the reaction.

Quantification of the remaining parent compound using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) springernature.comresearchgate.net.

From the rate of disappearance of the parent compound, key pharmacokinetic parameters can be calculated, including the in vitro half-life (t½) and intrinsic clearance (CLint) nuvisan.combioivt.com.

While specific in vitro metabolic stability data for this compound is not available in the reviewed literature, the established methodologies are readily applicable to assess its metabolic profile. Such studies would be crucial to predict its in vivo behavior and potential for drug-drug interactions. The metabolic stability of piperazin-1-ylpyridazines has been shown to be significantly improved through structural modifications guided by metabolite identification and predictive computational models, demonstrating the utility of these assays in drug design nih.gov.

Table 3: Common Metabolic Pathways and Assessment Methods

| Metabolic Phase | Reaction Type | Key Enzymes | In Vitro Assessment System | Reference |

| Phase I | Hydroxylation, N-Dealkylation, Oxidation | Cytochrome P450 (CYP450) | Liver Microsomes, Hepatocytes | nih.govwikipedia.org |

| Phase II | Glucuronidation, Sulfation | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Hepatocytes, S9 Fraction | nih.govreactome.orgnih.gov |

| Stability Assessment | Rate of disappearance | CYP450, UGTs, SULTs | Liver Microsomes, Hepatocytes | nuvisan.combioivt.comspringernature.com |

This table provides a general overview of metabolic pathways and assessment methods.

Advanced Analytical Techniques for Research on 3 1 Methylpiperidin 4 Yl Phenol

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are paramount for the isolation and precise measurement of 3-(1-Methylpiperidin-4-yl)phenol from various matrices. The choice of method is dictated by the sample complexity, the required sensitivity, and the analytical objective, whether it be for purity assessment, metabolite identification, or pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely adopted technique for the analysis of phenolic compounds and piperidine (B6355638) derivatives. For this compound, reversed-phase HPLC (RP-HPLC) is the most probable mode of separation. The dual nature of the molecule—possessing both polar (phenol) and non-polar (methylpiperidine) characteristics—allows for effective retention and separation on C18 or C8 stationary phases.

A typical HPLC method would involve a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.govjapsonline.com The pH of the aqueous phase is a critical parameter; maintaining a slightly acidic pH would ensure the protonation of the piperidine nitrogen, leading to a single, well-defined chromatographic peak. researchgate.net Detection is commonly achieved using a UV-Vis detector, with the wavelength set to the absorption maximum of the phenol (B47542) chromophore, typically around 270-280 nm. japsonline.com For enhanced sensitivity and selectivity, a fluorescence detector can be employed, exploiting the native fluorescence of the phenolic ring.

Table 1: Illustrative HPLC Parameters for Analysis of Piperidinyl-Phenol Compounds

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient elution depending on sample complexity |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 274 nm or Fluorescence (Ex: 270 nm, Em: 310 nm) |

| Injection Volume | 10-20 µL |

This table presents a hypothetical set of conditions based on established methods for similar phenolic and piperidine-containing compounds.

Gas Chromatography (GC) with Various Detection Systems (FID, ECD, MS)

Gas Chromatography (GC) offers a high-resolution separation technique, particularly suitable for volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC can be challenging due to the polarity of the phenolic hydroxyl group, which may cause peak tailing. To overcome this, derivatization is often employed to increase volatility and improve chromatographic behavior. nih.gov Silylation of the hydroxyl group with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common strategy.

For detection, a Flame Ionization Detector (FID) provides a robust and universally responsive option. researchgate.net An Electron Capture Detector (ECD) can be used if the compound is derivatized with an electron-capturing group, offering high sensitivity for trace analysis. The most powerful detection method is Mass Spectrometry (MS), which not only quantifies the compound but also provides structural information based on its mass spectrum and fragmentation pattern, aiding in definitive identification. researchgate.nethmdb.ca

Table 2: Representative GC Conditions for Derivatized Piperidine and Phenolic Compounds

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C at 10 °C/min) |

| Detector | FID, ECD, or MS |

| Derivatization | Silylation (e.g., with BSTFA) |

This table illustrates potential GC parameters, acknowledging that optimization would be necessary for the specific analyte.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particle sizes to achieve faster analysis times, higher resolution, and improved sensitivity. explorationpub.com The principles of separation for this compound in UPLC are analogous to HPLC, primarily relying on reversed-phase chromatography. The shorter analysis times offered by UPLC are particularly advantageous for high-throughput screening applications. The enhanced resolution can be beneficial for separating the target compound from closely related impurities or metabolites.

Spectrophotometric Methods for Phenolic Content Determination (e.g., Folin-Ciocalteu)

The Folin-Ciocalteu assay is a widely used spectrophotometric method for the determination of total phenolic content. nih.govmdpi.comnih.gov This assay is based on the oxidation of phenolic compounds by the Folin-Ciocalteu reagent (a mixture of phosphomolybdate and phosphotungstate) under basic conditions. nih.gov The reduction of the reagent results in the formation of a blue-colored complex, the absorbance of which is measured spectrophotometrically, typically at a wavelength between 725 and 765 nm. mdpi.comnih.gov

While this method is simple and cost-effective, it is important to note that it is not entirely specific to phenolic compounds, as other reducing substances present in a sample can interfere with the measurement. researchgate.netresearchgate.net Therefore, it is often used as a screening tool to estimate the total phenolic content, with more specific chromatographic methods required for accurate quantification of individual phenolic compounds. The results are typically expressed as gallic acid equivalents (GAE).

Extraction and Sample Preparation Methodologies

Effective extraction and sample preparation are critical preliminary steps to ensure accurate and reliable analytical results by removing interfering substances and concentrating the analyte of interest.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental and widely used technique for the separation of compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.govmdpi.comresearchgate.net For the extraction of this compound, the pH of the aqueous phase is a key parameter to manipulate its partitioning behavior.

At a basic pH, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion, increasing its water solubility and favoring its partitioning into the aqueous phase. Conversely, at an acidic pH, the piperidine nitrogen will be protonated, also increasing its aqueous solubility. To extract the compound into an organic solvent, the pH of the aqueous sample should be adjusted to a neutral or slightly basic range where the compound exists in its less polar, un-ionized form. Solvents such as ethyl acetate, diethyl ether, or dichloromethane (B109758) are commonly used for the extraction of phenolic compounds from aqueous solutions. researchgate.net

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly effective and widely utilized sample preparation technique in analytical chemistry for isolating and concentrating analytes from complex matrices prior to chromatographic analysis. sigmaaldrich.comorganomation.com The technique is predicated on the principle of partitioning a compound of interest, such as this compound, between a liquid sample phase and a solid stationary phase (sorbent). sigmaaldrich.com This process effectively purifies the target analyte by removing interfering substances, thereby enhancing the sensitivity and reliability of subsequent analyses by techniques like HPLC or GC. sigmaaldrich.comthermofisher.com

The SPE process generally involves four sequential steps:

Conditioning: The sorbent material, typically packed in a cartridge or a 96-well plate, is first activated with an organic solvent (e.g., methanol) to solvate the functional groups of the stationary phase. youtube.com This is followed by an equilibration step with a solution similar to the sample matrix (e.g., water or a buffer) to ensure optimal analyte retention. youtube.com

Sample Loading: The sample, dissolved in an appropriate solvent, is passed through the conditioned sorbent bed. The analyte and some matrix components are retained on the solid phase through various interactions. youtube.com

Washing: A specific solvent is used to rinse the sorbent, selectively removing weakly bound matrix interferences while the target analyte remains adsorbed. youtube.com

Elution: A strong solvent is passed through the sorbent to disrupt the analyte-sorbent interactions, eluting the purified and concentrated analyte for collection and analysis. youtube.com

For phenolic compounds, a variety of sorbents can be employed depending on the specific properties of the analyte and the matrix. nih.gov These include silica-based materials (like C18), polymeric resins, and ion-exchange resins. organomation.com For a compound like this compound, which has both a phenolic hydroxyl group (weakly acidic) and a tertiary amine in the piperidine ring (basic), a mixed-mode sorbent capable of both reversed-phase and ion-exchange interactions could provide superior selectivity. For instance, a strong cation exchange (SCX) sorbent could be used to retain the protonated piperidine moiety. thermofisher.com

The advantages of SPE over traditional liquid-liquid extraction (LLE) include higher and more reproducible recoveries, reduced consumption of organic solvents, improved selectivity, and the potential for automation, which is particularly beneficial for high-throughput screening. organomation.com

Table 1: SPE Sorbent Types and Mechanisms for Phenolic Compounds

| Sorbent Type | Retention Mechanism | Typical Analytes Retained | Elution Solvent Example |

|---|---|---|---|

| Reversed-Phase (e.g., C18, Phenyl) | Hydrophobic (van der Waals) interactions | Nonpolar to moderately polar compounds from aqueous matrices | Acetonitrile, Methanol |

| Normal-Phase (e.g., Silica, Diol) | Polar interactions (H-bonding, dipole-dipole) | Polar compounds from nonpolar matrices | Hexane/Isopropanol mixtures |

| Strong Cation Exchange (SCX) | Ionic interaction | Positively charged basic compounds (e.g., protonated amines) | Basic buffer or solvent (e.g., ammoniated methanol) |

| Strong Anion Exchange (SAX) | Ionic interaction | Negatively charged acidic compounds (e.g., deprotonated phenols) | Acidic buffer or solvent |

| Polymeric (e.g., Styrene-Divinylbenzene) | Multiple (hydrophobic, π-π, dipole-dipole) | Broad range of acidic, neutral, and basic compounds | Methanol, Ethyl Acetate |

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technology that integrates sampling, extraction, and concentration into a single step. sigmaaldrich.comnih.gov It utilizes a fused-silica fiber coated with a thin layer of a stationary phase (sorbent). youtube.com This fiber is exposed to a sample, either by direct immersion into a liquid or by exposure to the headspace above a liquid or solid sample. youtube.com Analytes partition from the sample matrix into the fiber coating until equilibrium is established. youtube.com Following extraction, the fiber is transferred directly to the injection port of a chromatograph (typically a GC), where the trapped analytes are thermally desorbed for analysis. sigmaaldrich.com

SPME is particularly well-suited for the analysis of volatile and semi-volatile compounds. sigmaaldrich.com Given the phenolic structure of this compound, headspace SPME could be a viable technique, especially if derivatization is performed to increase its volatility. The key advantages of SPME include its simplicity, speed, high sensitivity, and elimination of organic solvents, making it an environmentally friendly "green" technique. youtube.com The reusability of the fibers also contributes to its cost-effectiveness. sigmaaldrich.com

The choice of fiber coating is critical for selective and efficient extraction. youtube.com Coatings vary in polarity and thickness, and the selection depends on the chemical properties of the target analyte. sigmaaldrich.com For phenols, common coatings include those with polar characteristics, such as polyacrylate (PA), or mixed-phase coatings that can retain a wider range of compounds. mdpi.com

Table 2: Common SPME Fiber Coatings for Analysis of Phenolic Compounds

| Fiber Coating Material | Abbreviation | Polarity | Primary Interaction Mechanism | Target Analytes |

|---|---|---|---|---|

| Polydimethylsiloxane | PDMS | Nonpolar | Adsorption | Volatile, nonpolar compounds |

| Polyacrylate | PA | Polar | Adsorption | Polar semi-volatile compounds (e.g., phenols, amines) |

| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | Bipolar | Adsorption/Absorption | Volatile polar compounds, amines |

| Carboxen/Polydimethylsiloxane | CAR/PDMS | Bipolar | Adsorption (microporous) | Volatile organic compounds, gases |

| Divinylbenzene/Carboxen/PDMS | DVB/CAR/PDMS | Bipolar/Mixed | Adsorption (multi-layer) | Broad range of volatile and semi-volatile compounds |

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical technique, particularly gas chromatography (GC) and mass spectrometry (MS). mdpi.com For a compound like this compound, which contains a polar phenolic hydroxyl group, derivatization is often essential for GC analysis. The primary goals of derivatization are to increase analyte volatility and thermal stability, and to improve chromatographic separation and detection sensitivity. mdpi.com

The phenolic hydroxyl group is the primary target for derivatization. Common strategies include:

Silylation: This is one of the most prevalent methods, involving the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used. mdpi.comfree.fr The resulting TMS-ether is significantly more volatile and thermally stable than the parent phenol.

Acylation: This strategy involves reacting the phenol with an acylating agent, such as acetic anhydride (B1165640) or a perfluoroacyl anhydride (e.g., trifluoroacetic anhydride). This process forms an ester derivative, which is less polar and more volatile. free.fr

Alkylation: This involves converting the phenolic hydroxyl into an ether. While less common for routine analysis, it can be an effective strategy. nih.gov

Derivatization can be performed directly on the sample solution before extraction or, in some advanced methods, on the solid phase of an SPE cartridge (on-cartridge derivatization) or on an SPME fiber (on-fiber derivatization). mdpi.comfree.fr On-fiber derivatization, for example, involves exposing an SPME fiber soaked with a derivatizing agent to the sample headspace, allowing extraction and derivatization to occur simultaneously, which can improve sensitivity and reduce sample preparation time. mdpi.com

Table 3: Common Derivatization Reagents for Phenolic Groups

| Derivatization Strategy | Reagent | Abbreviation | Resulting Derivative | Key Advantages |

|---|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | TMS Ether | Increases volatility and thermal stability for GC analysis. |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | TMS Ether | Highly reactive, produces volatile byproducts. free.fr |

| Acylation | Acetic Anhydride | - | Acetate Ester | Reduces polarity and improves chromatographic peak shape. free.fr |

| Acylation | Pentafluorobenzyl Bromide | PFBBr | PFB Ether/Ester | Creates derivatives with high electron-capture response for sensitive detection. mdpi.com |

| Alkylation/Arylation | Pentafluoropyridine | PFP | Pentafluoropyridinyl Ether | Fast reaction under mild conditions for GC-MS. free.fr |

Future Research Directions and Translational Perspectives for 3 1 Methylpiperidin 4 Yl Phenol

Development of Novel Synthetic Methodologies

The synthesis of 3-(1-Methylpiperidin-4-yl)phenol has been previously described, with one method involving the reaction of an aryllithium reagent with N-methyl-4-piperidinone. However, the development of more efficient and versatile synthetic routes is a critical area for future research. Innovations in synthetic methodology could lead to higher yields, reduced costs, and greater accessibility of this compound and its analogs for further study.

Future efforts could focus on:

Catalytic Systems: Investigating novel catalytic systems, such as those employing rhodium(III), could provide more efficient pathways to substituted phenols. rsc.org

Flow Chemistry: The application of flow chemistry could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this compound and its derivatives.

Green Chemistry Approaches: Developing synthetic routes that utilize more environmentally friendly solvents, reagents, and reaction conditions is an important consideration for sustainable pharmaceutical manufacturing.

A comparative analysis of existing and potential synthetic methods is presented in the table below.

| Method | Key Reagents/Conditions | Potential Advantages | Potential Challenges |

| Current Method | Aryllithium reagent, N-methyl-4-piperidinone, cryogenic conditions | Established procedure | Use of cryogenic conditions, potentially hazardous reagents |

| Catalytic Hydrogenation | 3-Hydroxybenzaldehyde (B18108), piperidine (B6355638), palladium/carbon catalyst prepchem.com | Milder conditions | May require optimization for specific substrate |

| Rhodium(III)-Catalyzed C-H Activation | Phosphonium cations, internal alkynes rsc.org | High efficiency and substrate compatibility | Requires specialized catalysts |

Advanced Mechanistic Studies of Biological Interactions

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is paramount for its development as a therapeutic agent. While it is known that the phenol (B47542) group can participate in hydrogen bonding and the piperidine ring can interact with receptors, more detailed investigations are needed.

Future research should employ advanced techniques to elucidate these interactions:

Cryo-Electron Microscopy (Cryo-EM): This technique can provide high-resolution structural information of the compound bound to its biological target, offering insights into the specific amino acid residues involved in the interaction.

Surface Plasmon Resonance (SPR): SPR can be used to study the kinetics of binding between this compound and its target protein in real-time, providing valuable data on association and dissociation rates.

Cellular Thermal Shift Assays (CETSA): CETSA can be used to confirm target engagement within a cellular context, providing evidence that the compound interacts with its intended target in a living system.

Rational Design of Next-Generation Analogues

The principles of rational drug design can be applied to create next-generation analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring and the phenolic hydroxyl group can significantly impact biological activity. nih.gov

Future design strategies should consider:

Bioisosteric Replacement: Replacing the phenol group with other hydrogen bond donors or acceptors could modulate the compound's properties.

Conformational Restriction: Introducing conformational constraints into the piperidine ring could lock the molecule into a more active conformation, potentially increasing potency.

Scaffold Hopping: Exploring entirely new chemical scaffolds that mimic the key pharmacophoric features of this compound could lead to the discovery of novel drug candidates with different intellectual property landscapes.

The table below outlines some potential modifications and their expected impact on the compound's properties.

| Modification | Rationale | Potential Outcome |

| Substitution on the Phenyl Ring | To explore additional binding pockets and modulate electronic properties. | Increased potency and/or selectivity. |

| Alteration of the N-Methyl Group | To investigate the role of this group in target binding and metabolism. | Improved pharmacokinetic profile. |

| Introduction of Chiral Centers | To explore stereospecific interactions with the target. | Enantiomers may exhibit different pharmacological profiles. |

Integration of Omics Technologies in Research

The application of "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a comprehensive understanding of the biological effects of this compound. nih.govnih.gov These approaches can help to identify novel drug targets, elucidate mechanisms of action, and discover biomarkers for predicting treatment response. nih.govnih.gov

Future research integrating omics technologies could involve:

Transcriptomics: Using RNA sequencing (RNA-seq) to analyze changes in gene expression in response to treatment with this compound can reveal the signaling pathways modulated by the compound. mdpi.com

Proteomics: Employing mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications can provide insights into the compound's mechanism of action at the protein level. frontiersin.org

Metabolomics: Analyzing changes in the cellular metabolome can reveal the metabolic pathways affected by the compound and identify potential biomarkers of its activity. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. researchgate.netmdpi.comaipublications.com These computational tools can be applied to various stages of the drug discovery process for this compound and its analogues.

Key applications of AI and ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing SAR data to predict the biological activity of novel, untested analogues, thereby prioritizing the synthesis of the most promising compounds. nih.govnih.goviapchem.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel chemical scaffolds with improved therapeutic profiles. researchgate.net

Virtual Screening: AI-powered virtual screening can rapidly screen large compound libraries to identify molecules that are likely to bind to the target of interest, significantly reducing the time and cost of hit identification. researchgate.net

The integration of these advanced research directions holds the key to unlocking the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel medicines to address unmet medical needs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-methylpiperidin-4-yl)phenol, and what analytical techniques validate its purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a piperidine ring is functionalized with a phenol group via Buchwald-Hartwig amination or Mitsunobu reactions. Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and NMR (e.g., absence of residual solvents in H NMR). Mass spectrometry (HRMS) confirms molecular weight. Structural elucidation often employs X-ray crystallography when single crystals are obtainable .

Q. How is this compound characterized structurally, and what software tools are used for crystallographic refinement?

- Methodological Answer : X-ray diffraction (XRD) is the gold standard for structural characterization. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and torsional conformations. For non-crystalline samples, C NMR and IR spectroscopy identify functional groups (e.g., phenolic -OH stretch at ~3200 cm) .

Q. What are the primary pharmacological targets of piperidine-phenol derivatives like this compound?

- Methodological Answer : These compounds often target serotonin receptors (e.g., 5-HT) due to structural mimicry of indole derivatives. Radioligand binding assays (e.g., using H-labeled agonists) quantify affinity (K values). For example, BRL54443 (a close analog) shows nanomolar affinity for 5-HT receptors .

Advanced Research Questions

Q. How do computational modeling and SAR studies optimize this compound derivatives for receptor selectivity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding poses in receptor active sites. Structure-activity relationship (SAR) studies systematically modify substituents (e.g., replacing phenol with fluorinated groups) to enhance selectivity. Free energy perturbation (FEP) calculations refine binding affinity predictions. For instance, modifying the piperidine N-methyl group alters steric interactions with 5-HT transmembrane domains .

Q. What experimental strategies resolve contradictions in crystallographic vs. solution-phase structural data for this compound?

- Methodological Answer : Discrepancies arise from crystal packing forces vs. dynamic conformations in solution. Use variable-temperature NMR to detect conformational flexibility (e.g., ring puckering in piperidine). Pair with molecular dynamics (MD) simulations (e.g., AMBER) to model solution-phase behavior. Validate with NOESY/ROESY for interproton distances .

Q. How are enantiomerically pure forms of this compound synthesized, and what chiral resolution methods are effective?

- Methodological Answer : Asymmetric synthesis employs chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINOL-derived phosphoric acids). For resolution, use chiral HPLC (e.g., CHIRALPAK® columns) or enzymatic kinetic resolution (e.g., lipases). Polarimetry and circular dichroism (CD) confirm enantiopurity .